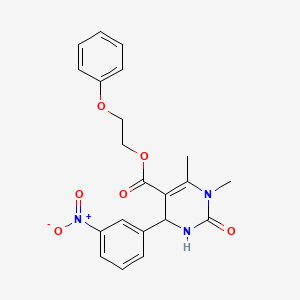

2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative. DHPMs are known for diverse pharmacological activities, including enzyme inhibition (e.g., thymidine phosphorylase) and receptor modulation (e.g., muscarinic acetylcholine receptors) .

Properties

IUPAC Name |

2-phenoxyethyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-14-18(20(25)30-12-11-29-17-9-4-3-5-10-17)19(22-21(26)23(14)2)15-7-6-8-16(13-15)24(27)28/h3-10,13,19H,11-12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQFRHYCKUSBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the phenoxyethyl and nitrophenyl groups through nucleophilic substitution reactions. The final step often involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-phenoxyethyl tetrahydropyrimidines exhibit antimicrobial properties. Studies have shown that derivatives of this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer effects of tetrahydropyrimidine derivatives suggest that they may induce apoptosis in cancer cells. The presence of the nitrophenyl group in this compound enhances its cytotoxicity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and repair .

Agrochemical Applications

Pesticidal Activity

The structural characteristics of 2-phenoxyethyl tetrahydropyrimidines suggest potential use as pesticides. Compounds with similar frameworks have been reported to possess herbicidal and insecticidal activities, targeting specific pests while minimizing harm to beneficial organisms .

Plant Growth Regulators

Research indicates that such compounds can also function as plant growth regulators. Their application can enhance growth rates and improve yield in various crops by modulating hormonal activities within plants .

Material Science Applications

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with tailored properties, such as increased thermal stability or enhanced mechanical strength .

Nanomaterials Development

In nanotechnology, derivatives of this compound are being explored for their ability to form nanoscale structures. These materials can be used in drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on several tetrahydropyrimidine derivatives demonstrated that those containing a phenoxyethyl group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics . -

Cancer Cell Line Research

In vitro studies on breast cancer cell lines showed that treatment with 2-phenoxyethyl tetrahydropyrimidines led to a marked decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting a mechanism involving caspase activation . -

Pesticide Development Trials

Field trials using formulations containing this compound demonstrated effective control over common agricultural pests without adversely affecting non-target species. The results suggest its viability as a safer alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Ester Group

The ester moiety significantly impacts physicochemical and biological properties:

Key Observations :

- Allyl vs.

- Ethyl Esters: Ethyl derivatives (e.g., ) are synthetically accessible but may exhibit faster metabolic hydrolysis compared to bulkier esters like phenoxyethyl.

Aryl Substituent Effects

The nitro group's position (3- vs. 4-) and aryl substituent electronic properties modulate activity:

Biological Activity

2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.

The compound belongs to the tetrahydropyrimidine class and has the following chemical structure:

This structure indicates the presence of a nitrophenyl group, which is often associated with various biological activities.

Synthesis and Derivatives

Research has shown that derivatives of tetrahydropyrimidines exhibit various biological activities. For instance, compounds synthesized from 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine have demonstrated significant inhibitory effects on Schistosoma mansoni cercarial elastase with an IC50 value of 264 µM . The synthesis methods often involve reactions with aldehydes or other functional groups to enhance biological activity.

Antimicrobial Activity

Recent studies suggest that tetrahydropyrimidine derivatives exhibit antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells. Specifically, it has been noted to stimulate cross-talk between endoplasmic reticulum stress and the MEK/ERK pathway in triple-negative breast cancer (TNBC) cells . This suggests a potential role in cancer therapy through modulation of cellular stress responses.

Anti-inflammatory Activity

Some derivatives have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 2-phenoxyethyl tetrahydropyrimidines on TNBC cells revealed a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted that these compounds could be potential candidates for further development in cancer therapeutics .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of several tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, showcasing their potential as antimicrobial agents .

Data Table: Biological Activities Summary

Q & A

Q. Table 1: Representative Synthetic Conditions

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent System | Glacial acetic acid + anhydride | |

| Reaction Time | 8–10 hours (reflux) | |

| Recrystallization Solvent | Ethyl acetate-ethanol (3:2) |

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves conformational details, such as puckering of the tetrahydropyrimidine ring. For example, deviations of 0.224 Å from the mean plane indicate a flattened boat conformation . Dihedral angles between aromatic rings (e.g., 80.94°) can be quantified to assess steric interactions .

- NMR Spectroscopy : 1H and 13C NMR identify substituent effects, such as deshielding of methyl groups adjacent to electron-withdrawing nitro groups.

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 427–428 K for related compounds) .

Advanced: How can reaction mechanisms for substituent introduction (e.g., 3-nitrophenyl) be validated?

Answer:

Mechanistic studies require:

- Intermediate Isolation : Trap intermediates (e.g., enamine or keto-enol tautomers) using low-temperature quenching .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies for nitro group incorporation. Compare with experimental activation parameters .

- Isotopic Labeling : Use 15N-labeled nitrating agents to track nitro group regioselectivity .

Advanced: How should researchers address contradictions in crystallographic data across studies?

Answer:

Discrepancies in bond lengths or angles may arise from:

- Packing Effects : Hydrogen bonding (e.g., C–H···O interactions) can distort molecular geometry. Compare data from isostructural analogs .

- Temperature Dependence : Data collected at 293 K vs. 100 K may show variability in thermal motion parameters .

- Software Refinement : Use SHELXL with riding models for H-atoms to standardize refinements .

Q. Table 2: Crystallographic Comparison

| Parameter | Study A (293 K) | Study B (293 K) |

|---|---|---|

| C5 Deviation (Å) | 0.224(2) | 0.231(3) |

| Dihedral Angle (°) | 80.94(7) | 82.10(5) |

Advanced: What strategies identify pharmacological targets for this compound?

Answer:

- Molecular Docking : Use crystal structures (e.g., PDB IDs) to model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

- In Vitro Assays : Screen against receptor panels (e.g., GPCRs, ion channels) to detect binding affinity.

- Metabolite Profiling : LC-MS/MS identifies bioactive metabolites, guiding target hypotheses .

Advanced: How should hazardous intermediates (e.g., nitroaromatics) be handled during synthesis?

Answer:

- Safety Protocols : Follow P201 ("Use only outdoors or in well-ventilated areas") and P210 ("Avoid heat/sparks/open flames") guidelines .

- Waste Management : Neutralize nitroaromatic byproducts with reducing agents (e.g., Fe/NH4Cl) before disposal .

Advanced: What computational tools predict the compound’s solubility and bioavailability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.